REACTION_CXSMILES
|
[S:1]1[C:5]([C:6]2[CH:7]=[C:8](Br)[CH:9]=[C:10]3[C:14]=2[NH:13][N:12]=[CH:11]3)=[CH:4][C:3]2[CH:16]=[CH:17][CH:18]=[CH:19][C:2]1=2.C([Sn](CCCC)(CCCC)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)CCC.C(N(CC)CC)C.CN(C)[CH:48]=[O:49]>>[S:1]1[C:5]([C:6]2[CH:7]=[C:8]([C:48]([C:25]3[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=3)=[O:49])[CH:9]=[C:10]3[C:14]=2[NH:13][N:12]=[CH:11]3)=[CH:4][C:3]2[CH:16]=[CH:17][CH:18]=[CH:19][C:2]1=2
|
Name
|
7-benzo[b]thiophen-2-yl-5-bromo-1H-indazole
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1C=1C=C(C=C3C=NNC13)Br)C=CC=C2
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C1=CC=CC=C1)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
trans-dichloro[bis(triphenylphosphine)]palladium (II)
|
Quantity
|
0.08 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
then stirred under an atmosphere of carbon monoxide at about 90° C. in an oil bath for about 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was purged with carbon monoxide
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
WASH
|
Details
|
then eluted with dichloromethane/methanol (95:5)
|
Type
|
CUSTOM
|
Details
|
triturated with heptane
|
Type
|
FILTRATION
|
Details
|
the solids were collected by filtration
|
Type
|
CUSTOM
|
Details
|
purified by preparative reverse phase HPLC
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1C=1C=C(C=C3C=NNC13)C(=O)C1=CC=CC=C1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 mg | |
YIELD: PERCENTYIELD | 8.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |